4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline
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Overview
Description
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a phenanthrene ring system substituted with an ethyl group at the 3-position and an aniline moiety at the 9-position. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent such as ethanol. Microwave irradiation can be employed to achieve short reaction times and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often incorporated to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce various substituted phenanthrene compounds .
Scientific Research Applications
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anticancer or antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar ring structure but lacking the ethyl and aniline substituents.
9-Anthracenecarboxylic acid: Another aromatic compound with a similar structure but different functional groups.
N,N-Dimethylaniline: A simpler aniline derivative without the phenanthrene ring.
Uniqueness
4-(3-Ethylphenanthren-9-YL)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
870619-90-2 |
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Molecular Formula |
C24H23N |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(3-ethylphenanthren-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H23N/c1-4-17-9-10-19-16-24(18-11-13-20(14-12-18)25(2)3)22-8-6-5-7-21(22)23(19)15-17/h5-16H,4H2,1-3H3 |
InChI Key |
TVJMDORTDATSCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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